![molecular formula C22H24N4O5 B2508950 N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251698-30-2](/img/structure/B2508950.png)
N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C22H24N4O5, with a molecular weight of 424.4 g/mol. The compound features a complex structure that includes a benzofuro-pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H24N4O5 |
Molecular Weight | 424.4 g/mol |
CAS Number | 1251698-30-2 |
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral enzymes such as the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. This enzyme is crucial for the viral life cycle and represents a promising target for antiviral drug development.
In silico studies have shown that fused flavonoids can effectively inhibit 3CLpro by binding to its active site, demonstrating significant binding affinities and low toxicity profiles . The structural similarity of N-allyl compounds to these flavonoids suggests potential antiviral applications.
Anticancer Activity
The benzofuro-pyrimidine moiety is associated with various anticancer activities. Compounds bearing this structure have been reported to exhibit cytotoxic effects against different cancer cell lines. For instance, studies have indicated that derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
N-allyl compounds have also been investigated for their anti-inflammatory properties. Inhibition of interleukin (IL)-1 receptor-mediated pathways has been suggested as a mechanism through which these compounds exert their effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antiviral Efficacy
A study focused on the synthesis and evaluation of fused flavonoids demonstrated their effectiveness as 3CLpro inhibitors. Molecular docking studies revealed that these compounds could bind effectively to the active site of the enzyme, leading to reduced viral replication in vitro. The findings suggest that derivatives similar to this compound could serve as promising candidates for further antiviral development .
Case Study 2: Anticancer Activity
In another investigation involving pyrimidine derivatives, compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, leading researchers to conclude that modifications on the benzofuro-pyrimidine scaffold could enhance anticancer activity .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The compound's structural analogs have been reported to exhibit anti-inflammatory effects, potentially making it useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases. This is attributed to their ability to modulate inflammatory pathways and inhibit cytokine production .
- Antimicrobial Effects :
Synthesis Methodologies
The synthesis of N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzofuro-pyrimidine core through cyclization reactions.
- Introduction of the allyl and acetamide groups via nucleophilic substitution or coupling reactions.
Biological Evaluations
-
Structure-Activity Relationship (SAR) :
- Understanding how variations in structure affect biological activity is crucial for optimizing the compound's efficacy. Compounds with similar frameworks have been evaluated for their interactions with specific biological targets, leading to insights into their pharmacodynamics and pharmacokinetics .
- ADMET Properties :
Case Study 1: Anticancer Activity
A study on a series of pyrimidinone derivatives indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the selective inhibition of CDK4/6 pathways, suggesting that N-allyl derivatives could similarly affect cancer cell proliferation.
Case Study 2: Anti-inflammatory Effects
Research involving similar benzofuro-pyrimidine compounds showed reduced inflammation markers in animal models of arthritis. The compounds inhibited the expression of pro-inflammatory cytokines like TNF-alpha and IL-6.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2,4-dioxo-3-[2-oxo-2-(prop-2-enylamino)ethyl]-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-2-11-23-17(27)12-26-21(29)20-19(15-9-5-6-10-16(15)31-20)25(22(26)30)13-18(28)24-14-7-3-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVNHZADARYLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.